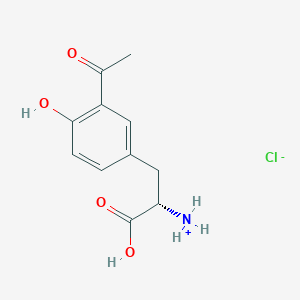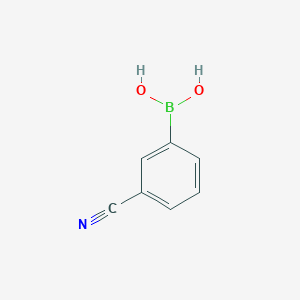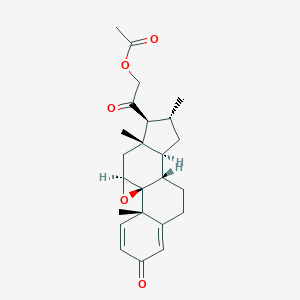
D-Tryptophan benzyl ester
Overview
Description
D-Tryptophan benzyl ester: is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with benzyl alcohol
Mechanism of Action
Target of Action
D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .
Mode of Action
It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .
Biochemical Pathways
D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing D-Tryptophan benzyl ester is the Fischer–Speier esterification. This involves treating D-Tryptophan with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . The choice of solvent is crucial to avoid racemization and ensure high yield and purity. Cyclohexane and more polar solvents like 2-methyltetrahydrofuran have been successfully used .
Industrial Production Methods: Industrial production of this compound typically follows the same principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maintain the enantiomeric purity of the product. The use of green solvents and optimization of reaction parameters are essential to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: D-Tryptophan benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: D-Tryptophan alcohol.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
Chemistry: D-Tryptophan benzyl ester is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of tryptophan derivatives in biological systems .
Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
- L-Tryptophan benzyl ester
- D-Tryptophan methyl ester
- L-Tryptophan methyl ester
Comparison: D-Tryptophan benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl ester group. This combination imparts distinct chemical and biological properties compared to its methyl ester counterparts. The benzyl group enhances its lipophilicity and can influence its interaction with biological targets .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426409 | |
| Record name | D-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141595-98-4 | |
| Record name | D-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)





![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)



